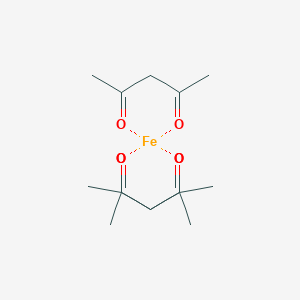

Iron(III)Acetylacetonate

説明

Significance and Contemporary Research Context of Iron Acetylacetonate (B107027) Complexes

Iron acetylacetonate complexes, particularly iron(III) acetylacetonate, are indispensable in synthetic chemistry. thieme-connect.com Their applications are extensive, ranging from use as catalysts and precursors in organic synthesis to roles in materials science and environmental applications. atamanchemicals.comresearchgate.netbiollachemicals.com

In contemporary research, iron acetylacetonate is a focal point for the development of advanced materials. It serves as a precursor for synthesizing iron oxide nanoparticles and thin films, which are crucial in magnetic materials, catalysis, and electronics. sigmaaldrich.comsigmaaldrich.com For instance, it is used to create Fe3O4/carbon composite fibers for high-performance anode materials in lithium-ion batteries and to synthesize iron-containing metal-organic frameworks (MOFs) for rechargeable alkali-ion batteries. sigmaaldrich.com A recent study highlighted the use of iron acetylacetonate in creating multifunctional porous carbon nanospheres for electromagnetic wave absorption and environmental remediation. nih.gov

The catalytic properties of iron acetylacetonate are another significant area of research. It is employed in a wide array of organic reactions, including cross-coupling reactions, polymerization, and hydrogen atom transfer (HAT) reactions. thieme-connect.cominnospk.comthieme-connect.com Its role as a Lewis acid catalyst is also well-established. thieme-connect.com Recent studies have explored its use in visible-light-mediated photocatalysis, demonstrating its potential in developing novel and efficient chemical transformations. acs.org

Furthermore, iron acetylacetonate complexes are being investigated for their potential in energy storage, specifically in non-aqueous redox flow batteries. rsc.org Their solubility and electrochemical properties are being optimized to enhance the energy density of these systems. rsc.org

Historical Development and Evolution of Iron Acetylacetonate Research

The study of metal acetylacetonates (B15086760) has historical significance, as they were among the first recognized coordination compounds. researchgate.netresearchgate.net During World War II, they were investigated for their potential in isotope separation, particularly of uranium, due to their unexpected volatility. researchgate.netresearchgate.net

Early research into iron-catalyzed cross-coupling reactions began in the 1970s with the work of Kochi, who investigated the in situ speciation and mechanism of these reactions. nih.gov These initial studies laid the groundwork for understanding the role of iron complexes in catalysis. Over the decades, the use of iron(III) acetylacetonate in synthetic organic chemistry has become widespread, with numerous protocols developed for various reactions. thieme-connect.com

The understanding of the mechanistic pathways in iron-catalyzed reactions has evolved significantly. Initially, the nature of the active iron species was a subject of debate. More recent studies, employing advanced spectroscopic techniques and computational methods, have provided deeper insights into the complex in situ speciation and reactivity of iron catalysts. nih.govnih.gov This has led to a more rational, mechanism-driven development of new catalytic methodologies. nih.gov

Overarching Scope and Emerging Research Frontiers in Iron Acetylacetonate Chemistry

The research landscape for iron acetylacetonate is continually expanding, with several emerging frontiers promising exciting future developments.

Advanced Materials Synthesis: The use of iron acetylacetonate as a precursor for novel nanomaterials remains a highly active area. Research is focused on controlling the size, shape, and composition of nanoparticles for applications in magnetic data storage, biomedical imaging, and targeted drug delivery. samaterials.comresearchgate.net The synthesis of multifunctional materials, such as those with combined electromagnetic absorption and pollutant adsorption capabilities, represents a significant new direction. nih.gov

Catalysis and Green Chemistry: There is a growing emphasis on developing more sustainable and environmentally friendly chemical processes. Iron acetylacetonate, being an earth-abundant and low-toxicity metal complex, is at the forefront of this trend. thieme-connect.com Emerging research includes its use in photocatalysis, where visible light can be used to drive chemical reactions, offering a greener alternative to traditional methods. acs.org The development of iron-catalyzed C-H functionalization reactions is another key area, providing new strategies for the efficient synthesis of complex organic molecules. researchgate.net

Energy Storage and Conversion: The application of iron acetylacetonate complexes in energy technologies is a rapidly growing field. Research into their use in redox flow batteries aims to develop high-energy-density storage solutions. rsc.org Additionally, their role in dye-sensitized solar cells is being explored to improve the efficiency of solar energy conversion. sigmaaldrich.com

Detailed Research Findings:

Interactive Table: Properties of Iron Acetylacetonate Complexes.

| Property | Iron(II) Acetylacetonate | Iron(III) Acetylacetonate |

| CAS Number | 14024-17-0 innospk.comcymitquimica.com | 14024-18-1 samaterials.com |

| Molecular Formula | C10H14FeO4 ereztech.combiosynth.com | Fe(C5H7O2)3 samaterials.com |

| Molecular Weight | 254.06 g/mol ereztech.com | 353.17 g/mol samaterials.com |

| Appearance | Dark brown or red-brown powder innospk.comcymitquimica.com | Red-orange or dark red powder atamanchemicals.comsamaterials.com |

| Melting Point | ~175 °C (decomposes) innospk.combiosynth.com | 180-182 °C atamanchemicals.comsamaterials.com |

| Solubility | Soluble in organic solvents like benzene (B151609) and toluene (B28343) innospk.com | Soluble in nonpolar organic solvents, ethanol, benzene, chloroform, acetone, and ether. Slightly soluble in water. atamanchemicals.comsamaterials.com |

Structure

2D Structure

特性

CAS番号 |

14024-18-1 |

|---|---|

分子式 |

C15H24FeO6 |

分子量 |

356.19 g/mol |

IUPAC名 |

tris(4-hydroxypent-3-en-2-one);iron |

InChI |

InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

InChIキー |

LZKLAOYSENRNKR-UHFFFAOYSA-N |

異性体SMILES |

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe] |

正規SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] |

他のCAS番号 |

14024-18-1 |

物理的記述 |

Dry Powder Dark red powder; Insoluble in water; [Alfa Aesar MSDS] |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Precursor Engineering for Iron Acetylacetonate Systems

Controlled Synthesis of Iron Acetylacetonate (B107027) and its Derivatives

The synthesis of iron(III) acetylacetonate, a coordination complex with the formula Fe(C₅H₇O₂)₃, and its derivatives is pivotal for its subsequent application as a precursor in materials science and as a catalyst. redalyc.orgdntb.gov.uaresearchgate.net Methodologies for its synthesis are continuously evolving, with a focus on achieving higher purity, yield, and specific functionalities, as well as adhering to the principles of sustainable chemistry.

Ligand Modification Strategies for Functionalized Iron Acetylacetonate Complexes

The functionality of the iron acetylacetonate complex can be tuned by modifying the acetylacetonate (acac) ligand itself. While the parent Fe(acac)₃ is widely used, researchers have synthesized a series of tris(β-diketonato)iron(III) complexes where the acac ligand is altered with different substituent groups. researchgate.net These modifications can influence the electronic properties, solubility, and reactivity of the resulting complex.

For instance, introducing electron-donating or electron-withdrawing groups onto the acetylacetonate backbone can modulate the redox potential of the iron center. acs.org This is crucial for applications in catalysis, where the ease of the Fe(III)/Fe(II) redox couple can dictate the catalytic efficiency. researchgate.netmdpi.com Furthermore, ligand modification is a key strategy for anchoring the complex onto a solid support, such as silica (B1680970). This has been achieved by first synthesizing an organic precursor containing the acetylacetonate group, which is then polycondensed with tetraethylorthosilicate (TEOS) via a sol-gel method. The iron(III) ion is subsequently complexed to the acac sites on the silica xerogel surface, creating a heterogeneous catalyst. researchgate.net Such strategies create hybrid polymers with a covalent organic-inorganic interface, enhancing catalyst stability and reusability. researchgate.net

Green Chemistry Approaches in Iron Acetylacetonate Synthesis

The traditional synthesis of metal acetylacetonates (B15086760) is often scrutinized for its environmental impact. Green chemistry principles aim to mitigate these issues by designing more sustainable synthetic routes. researchgate.netresearchgate.netacs.orged.gov Key areas of improvement include reducing the use of hazardous solvents, minimizing waste by improving atom economy, and increasing energy efficiency. researchgate.netscilit.com

One significant green improvement in Fe(acac)₃ synthesis involves adjusting the reactant ratios to be closer to the stoichiometric amounts. acs.org Traditional protocols often use a large excess of the acetylacetone (B45752) ligand, which results in significant waste. By minimizing this excess, the atom economy of the reaction is improved. Further green advancements have explored replacing hazardous organic solvents with more benign alternatives, such as water, or moving towards solvent-free synthesis altogether. chalcogen.ro

Solvothermal and Hydrothermal Synthesis Pathways for Iron Acetylacetonate Precursors

Solvothermal and hydrothermal methods are powerful techniques that utilize solvents (organic or water, respectively) at elevated temperatures and pressures to synthesize materials. sigmaaldrich.com While not typically used for the primary synthesis of the Fe(acac)₃ molecule itself, these methods extensively use iron(III) acetylacetonate as a key precursor for producing advanced inorganic nanomaterials, particularly iron oxides. nih.govias.ac.intandfonline.com

In a typical solvothermal process, Fe(acac)₃ is dissolved in a high-boiling point organic solvent, sealed in an autoclave, and heated. ias.ac.inresearchgate.net The high temperature and pressure facilitate the decomposition of the precursor and the subsequent nucleation and growth of nanoparticles. sigmaaldrich.comije.ir This approach offers excellent control over the final product's properties. For example, ultrasmall, monodisperse Fe₃O₄ nanoparticles have been synthesized via a solvothermal route using Fe(acac)₃ as the iron source, n-octylamine as a reductant, and n-octanol as a solvent. tandfonline.com

The choice of solvent and other parameters like temperature, reaction time, and precursor concentration are critical variables that can be tuned to control the size, shape, and crystalline phase of the resulting nanoparticles. nih.govtandfonline.comije.irresearchgate.net For instance, γ-iron oxide nanoparticles have been produced via a solvothermal method at 250-300°C, with the crystallization pathway being influenced by whether the solvent was 1,4-butanediol (B3395766) or toluene (B28343). researchgate.net Similarly, by simply adjusting reaction temperature and time in a hydrothermal system (using water as the solvent), Fe(acac)₃ can be selectively converted into either rod-like hematite (B75146) (α-Fe₂O₃) or quadrate maghemite (γ-Fe₂O₃) nanocrystals. researchgate.net These methods are valued for producing materials with high crystallinity and uniform size distribution at lower temperatures compared to high-temperature thermal decomposition. nih.gov

Mechanochemical Synthesis of Iron Acetylacetonate Analogues

Mechanochemistry offers a solvent-free, green alternative to traditional solution-based synthesis by using mechanical energy, typically from ball milling, to induce chemical reactions. researchgate.netscispace.comrsc.org This solid-phase method has been successfully applied to the synthesis of iron(III) acetylacetonate.

The synthesis involves the mechanical treatment of solid iron(III) chloride and sodium acetylacetonate in a vibratory ball mill. researchgate.net The interaction proceeds through the formation of an activated intermediate mixture. With continued mechanical activation or subsequent heating, this mixture yields the final products: iron(III) acetylacetonate and sodium chloride. researchgate.net Under optimal conditions, this solvent-free process can achieve yields of approximately 80%. researchgate.net

A notable feature of this method is that after a preliminary period of mechanical activation, the synthesis can proceed in a self-propagating mode, where the heat generated by the reaction is sufficient to sustain it. researchgate.net The temperature in the reaction zone can reach ~150°C. researchgate.net Mechanochemical routes are not limited to the parent compound; they are also employed for producing a variety of coordination complexes and metal-organic frameworks, often providing access to products that are difficult to obtain from solution. rsc.orgmdpi.com For instance, grinding copper(II) acetylacetonate with 4,4′-bipyridine (bipy) can produce one-dimensional coordination polymers. rsc.org

Iron Acetylacetonate as a Precursor for Advanced Inorganic Materials

Iron(III) acetylacetonate is a highly valued organometallic precursor for the synthesis of advanced inorganic materials, most notably various phases of iron oxide nanoparticles. nih.govresearchgate.net Its solubility in organic solvents, well-defined structure, and relatively clean decomposition characteristics make it an ideal starting material for methods requiring precise control over the final product's properties. rsc.org

Thermal Decomposition Pathways for Iron Oxide Nanoparticle Formation

The thermal decomposition of iron(III) acetylacetonate in high-boiling point organic solvents is a versatile and widely used method for producing high-quality, monodisperse iron oxide nanoparticles. researchgate.netnih.govworldscientific.com The process involves heating a solution of Fe(acac)₃, typically in the presence of surfactants, which leads to the decomposition of the precursor and the subsequent nucleation and growth of nanoparticles. rsc.orgresearchgate.net

The final characteristics of the iron oxide nanoparticles—including size, shape, composition, and crystallinity—are highly dependent on a range of experimental parameters. nih.govworldscientific.com Key factors include the reaction temperature, heating rate, reaction time, and the types and concentrations of solvents and surfactants used. worldscientific.comresearchgate.net

Influence of Reaction Parameters on Nanoparticle Properties:

| Parameter | Variation | Observed Effect on Nanoparticles | Source(s) |

| Temperature | Increasing reaction temperature | Increases particle size and enhances saturation magnetization. | worldscientific.com |

| Reaction Time | Increasing reaction time | Leads to larger particles, often with a broader size distribution. | worldscientific.com |

| Heating Rate | Increasing from 1.3 to 10°C/min | Influences morphology (pyramidal to cubic to spherical-like); faster rates can favor cubic shapes and lead to smaller mean sizes. | nih.govresearchgate.net |

| Oleylamine (B85491) (Surfactant) | Increasing concentration | Affects morphology, transitioning from sphere-like particles at low concentrations to rod-like structures at higher concentrations. Key for tuning particle size and inducing branching. | researchgate.netrsc.org |

| Oleic Acid (Surfactant) | Decreasing concentration | Leads to smaller, more spherical particles. | rsc.org |

| Atmosphere | Nitrogen purge vs. no purge | Purging with nitrogen is crucial for the formation of branched and multiply branched anisotropic nanoparticles, as it removes volatile decomposition byproducts. | rsc.org |

For example, the thermal decomposition of Fe(acac)₃ in diphenyl ether with oleic acid and varying amounts of oleylamine can produce either sphere-like particles or rod-like structures. researchgate.net In other systems, a combination of surfactants like oleic acid and sodium oleate (B1233923) can be used to direct the formation of nanocubes. nih.gov The precise control afforded by this method has enabled the synthesis of complex, anisotropic shapes such as octapods and branched nanoparticles, whose magnetic and crystalline properties can be finely tuned by small adjustments to the synthetic conditions. rsc.org

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors for Thin Films

Iron acetylacetonate is a valuable precursor for the deposition of iron-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). atamanchemicals.comsigmaaldrich.com Its volatility and ability to decompose cleanly make it suitable for these techniques, which are essential in the fabrication of electronic and magnetic devices. azonano.comrice.edu

In CVD, Fe(acac)₃ is vaporized and transported by a carrier gas to a heated substrate, where it decomposes to form a thin film. rsc.org The process can be carried out in an inert atmosphere or in the presence of a reactive gas like oxygen to deposit iron oxide films. rsc.org For instance, Fe-Fe₃O₄-carbon nanotube composite films have been synthesized in a single step using Fe(acac)₃ as the sole precursor in an inert argon atmosphere at 700 °C. rsc.orgrsc.org

ALD is a surface-controlled layer-by-layer process that allows for the deposition of ultrathin, conformal films with atomic-level precision. mdpi.com Fe(acac)₃ has been used as an iron precursor in ALD processes, often with an oxidant co-reactant like ozone (O₃) or hydrogen peroxide, to deposit iron oxide (Fe₂O₃) films. mdpi.commdpi.com ALD of iron oxide using Fe(acac)₃ has been reported, although challenges such as low growth rates and narrow deposition temperature windows exist. mdpi.comresearchgate.net

The table below provides an overview of Fe(acac)₃ as a precursor in CVD and ALD systems.

| Deposition Method | Co-reactant(s) | Substrate/Temperature | Resulting Film/Material |

| CVD | Argon (inert) | Stainless Steel / 700 °C | Fe-Fe₃O₄-CNT composite film rsc.orgrsc.org |

| Aerosol-Assisted CVD | Toluene (solvent) | Not specified / 550 °C | Sr-Co-Fe-O perovskite films (with other precursors) mst.edu |

| ALD | Ozone (O₃) | Quartz fibers / Not specified | Fe₂O₃ film mdpi.com |

| ALD | Oxygen (O₂) | Yttria-stabilized zirconia (YSZ) / 400 °C | Fe₂O₃ thin films researchgate.net |

Formation of Composite Materials via Iron Acetylacetonate Precursors

The use of iron acetylacetonate as a precursor extends to the fabrication of advanced composite materials, where iron or iron oxide is combined with other materials to achieve synergistic properties. sigmaaldrich.comrsc.org

A notable example is the single-step synthesis of composite thin films containing iron, iron oxide (Fe₃O₄), and carbon nanotubes (CNTs) through CVD. rsc.orgrsc.org In this process, Fe(acac)₃ serves as the single-source precursor, providing both the iron and the carbon required for the formation of the composite. rsc.org By controlling deposition parameters such as the reactor pressure, the carbon can be deposited in the form of nanotubes, resulting in a nanoscale mixing of the three components. rsc.org

Fe(acac)₃ is also employed in the synthesis of Fe₃O₄/carbon composite fibers using the forcespinning technique. sigmaaldrich.comsigmaaldrich.com These composite fibers are investigated as potential anode materials for lithium-ion batteries. sigmaaldrich.comsigmaaldrich.com Furthermore, it is a precursor for creating iron-doped titania (Fe-TiO₂) photocatalysts and iron-based metal-organic frameworks (MOFs). sigmaaldrich.com Another application involves the reductive thermal degradation of Fe(acac)₃ to produce composite nanomaterials containing phases such as α-Fe, Fe₃O₄, and γ-Fe₂O₃. scientific.netresearchgate.net

Spectroscopic and Structural Characterization of Iron Acetylacetonate Systems

Vibrational Spectroscopy for Ligand Coordination and Molecular Structure

FTIR spectroscopy is instrumental in characterizing the coordination of the acetylacetonate (B107027) ligand to the iron(III) center. The acetylacetonate anion (acac⁻) is a bidentate ligand that coordinates to the metal ion through its two oxygen atoms. This chelation results in a delocalized π-system within the five-membered ring formed by the ligand and the metal. The infrared spectrum of tris(acetylacetonato)iron(III), or Fe(acac)₃, shows characteristic absorption bands that are shifted compared to those of the free acetylacetone (B45752) molecule, confirming the coordination.

Key vibrational modes observed in the FTIR spectrum of Fe(acac)₃ are associated with the C=O and C=C bonds of the chelate ring. Due to electron delocalization upon coordination, these are more accurately described as coupled stretching vibrations. Research has identified strong IR peaks around 1572 cm⁻¹ and 1524 cm⁻¹, which are assigned to the ν(C=O) and ν(C=C) stretching vibrations, respectively. researchgate.net Other significant bands include the symmetric C-H bending at approximately 1361 cm⁻¹ and the C=C-H bending at 1275 cm⁻¹. researchgate.net The positions of these bands are sensitive to the metal-ligand bond strength. aip.org In situ FT-IR spectroscopy has also been employed to study the catalytic activity of Fe(acac)₃ in reactions like urethane (B1682113) formation, demonstrating its utility in mechanistic studies. tandfonline.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| ν(C=O) | ~1572 | researchgate.net |

| ν(C=C) | ~1524 | researchgate.net |

| δₛ(C-H) | ~1361 | researchgate.net |

| δ(C=C-H) | ~1275 | researchgate.net |

Raman spectroscopy provides complementary information to FTIR for the structural analysis of Fe(acac)₃. It is particularly useful for studying the vibrational modes of the molecule in different physical states and for characterizing materials derived from Fe(acac)₃ precursors. For instance, Raman spectroscopy has been used to confirm the phase and composition of iron pyrite (B73398) (FeS₂) thin films synthesized from an Fe(acac)₃ ink. nih.govuci.edu Studies on the reaction of Fe(acac)₃ with surfaces, such as zirconia, have utilized Fourier transform Raman spectroscopy to follow the grafting of iron species and the behavior of the acetylacetonate ligands. acs.org The Raman spectra of composite materials containing Fe(acac)₃ can reveal interactions between the complex and the matrix, as well as identify the formation of new species like iron oxides upon processing. researchgate.net

Electronic Spectroscopy for Electronic Transitions and Redox States

Electronic spectroscopy techniques, such as UV-Vis and Circular Dichroism, are essential for investigating the electronic structure of Fe(acac)₃, including ligand-to-metal charge transfer (LMCT) transitions, d-d transitions, and the effects of its inherent chirality.

The UV-Vis absorption spectrum of Fe(acac)₃ is characterized by intense bands in the ultraviolet and visible regions. These absorptions are primarily attributed to charge-transfer transitions rather than the typically weak, spin-forbidden d-d transitions expected for a high-spin d⁵ metal center. tandfonline.com The spectrum generally displays two prominent bands. tandfonline.com In solvents like methylene (B1212753) chloride or ethanol, these bands appear at approximately 350 nm and 430-440 nm. tandfonline.comjcsp.org.pk These are assigned as ligand-to-metal charge transfer (LMCT) transitions, specifically from the π orbitals of the acetylacetonate ligands to the partially filled d-orbitals of the Fe(III) ion. tandfonline.comaip.org The exact peak positions and their molar absorptivities can vary depending on the solvent used. jcsp.org.pkresearchgate.net Below 300 nm, more intense bands corresponding to π → π* transitions within the ligand are observed. researchgate.netscite.ai The study of these electronic transitions is crucial for applications such as in dye-sensitized solar cells, where the electronic properties of the complex are of primary importance. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

| Transition Type | Approximate Wavelength (λₘₐₓ) | Solvent | Reference |

|---|---|---|---|

| Ligand-to-Metal Charge Transfer (LMCT) | ~434 nm | Acetonitrile | researchgate.net |

| Ligand-to-Metal Charge Transfer (LMCT) | ~350 nm | Acetonitrile | researchgate.net |

| Ligand-to-Metal Charge Transfer (LMCT) | 430 nm | Methylene Chloride | jcsp.org.pk |

| Ligand-to-Metal Charge Transfer (LMCT) | 353 nm | Methylene Chloride | jcsp.org.pk |

| π → π* (Ligand) | 273 nm | Water | researchgate.net |

Fe(acac)₃ is an octahedral complex that lacks a plane of symmetry and is therefore chiral, existing as two non-superimposable mirror images (enantiomers), designated Δ and Λ. wikipedia.orgresearchgate.net While synthesis typically yields a racemic mixture (an equal amount of both enantiomers), these can be resolved to obtain optically pure samples. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is the primary technique for characterizing these enantiomers. researchgate.netgu.se

Optically pure samples of [Fe(acac)₃] exhibit distinct CD spectra in both the solid state and in solution. researchgate.netgu.se The CD spectrum can be correlated to the absolute configuration (Δ or Λ) of the complex. researchgate.net However, Fe(acac)₃ is known to be configurationally labile, meaning it can racemize (convert back to a racemic mixture) relatively quickly in solution at room temperature. CD spectroscopy has been used to study the kinetics of this racemization process, with an estimated optical half-life of 3.3 minutes in diethyl ether at ambient temperature. researchgate.netgu.se Magnetic Circular Dichroism (MCD) studies, which measure CD induced by a magnetic field, have also been performed to further probe the electronic transitions, revealing three broad bands at approximately 350 nm, 430 nm, and 500 nm. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Electronic Properties

NMR spectroscopy of Fe(acac)₃ is dominated by its paramagnetic nature. The presence of five unpaired d-electrons in the high-spin Fe(III) center causes significant changes in the NMR spectrum compared to a diamagnetic analogue like Al(acac)₃. azom.commagritek.com The signals in the ¹H-NMR spectrum of Fe(acac)₃ are extremely broad and experience large chemical shifts (paramagnetic shifts), moving far downfield from the typical 0-10 ppm region. azom.commagritek.com This phenomenon arises from the interaction of the nuclei with the unpaired electrons of the paramagnetic metal center.

Despite the broad signals, NMR is a valuable tool. A technique known as the Evans method utilizes the paramagnetic shift induced by the solute (Fe(acac)₃) on an inert reference compound in the solvent to determine the magnetic susceptibility of the complex. magritek.comoregonstate.edu From the magnetic susceptibility, the effective magnetic moment (μ_eff) can be calculated. For Fe(acac)₃, the experimentally determined value is approximately 5.9 μ_B, which is very close to the theoretical spin-only value for five unpaired electrons (5.92 μ_B), confirming the high-spin d⁵ electronic configuration. magritek.com Similarly, ¹³C NMR can be used, although the paramagnetic shifts and broadening are also significant. acs.orgtandfonline.com Theoretical calculations using density functional theory (DFT) are often employed to interpret the signs and magnitudes of these paramagnetic NMR shifts, relating them to the covalency of the metal-ligand bonds. acs.org

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is a highly effective technique for identifying the oxidation and spin states of iron in complexes. nih.gov For iron(III) acetylacetonate, the Mössbauer spectrum typically shows a single broad absorption line. aip.org The isomer shift and quadrupole splitting values are characteristic of high-spin Fe(III) in an octahedral environment. nih.govaip.org For example, a study reported an isomer shift of 0.50 ± 0.09 mm/s for Fe(III) acetylacetonate. aip.org Another investigation on an iron(III) curcumin (B1669340) complex, which used Fe(III)(acac)₃ as a reference, also showed a quadrupole-split doublet typical of octahedral high-spin iron(III). nih.gov

The technique is also capable of distinguishing between Fe(II) and Fe(III) species when both are present. In a study involving a Co(III) acetylacetonate source, the resulting Mössbauer spectrum after K-capture decay of ⁵⁷Co could be resolved into a single peak assigned to Fe(III) and a quadrupole-split doublet assigned to Fe(II). aip.org In the characterization of Fe₃O₄/CoFe₂O₄ nanorods synthesized from iron(III) acetylacetonate precursors, Mössbauer spectra were used to identify Fe³⁺ on both octahedral and tetrahedral sites. kit.edu Although a minor Fe²⁺ sextet was expected from the Fe₃O₄ core, its detection was hindered by other effects, and the possibility of partial oxidation of the magnetite core to maghemite (γ-Fe₂O₃) could also lead to a reduced Fe²⁺ content. kit.edu

Table 2: Mössbauer Hyperfine Parameters for Iron Oxides at 300 K

| Phase | Site | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Hyperfine Field (B_hf) (T) |

|---|---|---|---|---|

| α-Fe₂O₃ | - | 0.37 | -0.20 | 51.5 |

| Fe₃O₄ | Tetrahedral (A) | 0.27 | - | 49.0 |

| Fe₃O₄ | Octahedral (B) | 0.67 | - | 46.0 |

Data adapted from a study on hematite (B75146)/magnetite nanocomposites. aip.org Note: Isomer shifts are relative to α-Fe at room temperature.

Spin crossover (SCO) is a phenomenon where the spin state of a transition metal ion changes between high-spin (HS) and low-spin (LS) in response to external stimuli like temperature or pressure. researchgate.net This is particularly relevant for iron complexes with d⁴–d⁷ electron configurations. researchgate.net Mössbauer spectroscopy, in conjunction with magnetic susceptibility measurements, is a powerful tool for investigating SCO. tandfonline.comcapes.gov.br

While extensive research exists on SCO in various iron complexes, specific studies focusing solely on the spin crossover of simple iron acetylacetonate are less common. However, related complexes containing acetylacetonate derivatives have been investigated. For example, the spin-crossover behavior of [Fe(acac)₂trien]⁺ (where H₂acac₂trien = N,N'-bis(1-methyl-3-oxobutylidene)triethylenetetramine) has been examined. tandfonline.com Theoretical studies have also been conducted on a range of iron complexes to understand the factors governing spin crossover, with one such study including [Fe(acac)₂trien]⁺. dtu.dk These theoretical investigations highlight that the free energy difference between the HS and LS states, which dictates the spin transition, is influenced by both the metal ion and the surrounding ligands. dtu.dk Temperature-dependent Mössbauer spectra provide direct evidence for the spin state transition, as the parameters (isomer shift and quadrupole splitting) are distinct for HS and LS states. capes.gov.br

In magnetically ordered materials, the interaction between the nuclear magnetic moment and the effective magnetic field at the nucleus (the hyperfine field) leads to a splitting of the Mössbauer spectrum into a sextet. The magnitude of this hyperfine field provides information about the electronic structure and magnetic properties of the iron atom.

In the context of materials synthesized from iron acetylacetonate, Mössbauer spectroscopy has been used to analyze magnetic hyperfine fields. For instance, in Fe₃O₄/CoFe₂O₄ nanorods prepared using an iron(III) acetylacetonate precursor, the experimental Mössbauer spectra were analyzed using hyperfine field sextet distributions to account for broadened absorption lines and spin frustration effects. kit.edu The spectra at various temperatures, including in the presence of an external magnetic field, allowed for the detailed characterization of the magnetic structure. kit.edu

Similarly, studies on iron oxide nanoparticles have utilized Mössbauer spectroscopy to determine hyperfine parameters. aip.orgconicet.gov.ar The hyperfine magnetic field values, along with isomer shifts, are characteristic of the specific iron oxide phase (e.g., magnetite vs. maghemite) and the site occupancy of the iron ions (tetrahedral vs. octahedral). aip.orgresearchgate.net For example, in magnetite (Fe₃O₄), distinct hyperfine fields are observed for the Fe³⁺ ions in tetrahedral sites and the mixed Fe²⁺/Fe³⁺ in octahedral sites. aip.org The origin of the hyperfine field is complex, arising from the Fermi contact interaction, the orbital magnetic moment, and the dipolar interaction between the nuclear spin and the electronic spin of the atom.

X-ray Diffraction and Scattering Techniques

X-ray diffraction (XRD) and scattering techniques are fundamental for the structural characterization of crystalline materials and nanoparticles derived from iron acetylacetonate. XRD is routinely used to identify the crystal structure and phase purity of materials synthesized using iron acetylacetonate as a precursor. For example, it has been employed to confirm the formation of Fe₃O₄ nanoparticles from the thermal decomposition of iron(III) acetylacetonate and to estimate the average crystallite size using the Scherrer formula. aip.orgdiva-portal.org

Small-angle X-ray scattering (SAXS) is particularly useful for determining the size and shape of nanoparticles in solution or as a powder. diva-portal.org SAXS measurements on magnetic fluids containing iron-based nanoparticles, synthesized from iron(III) acetylacetonate, have been used to determine nanoparticle dimensions. For instance, in one study, nanoparticles synthesized from a higher concentration of Fe(acac)₃ were found to be monodisperse spheres with a radius of 2.4 ± 0.3 nm. scientific.net

More advanced diffraction techniques are being applied to study the detailed electronic structure of iron acetylacetonate itself. A recent study utilized three-dimensional electron diffraction (3D ED) and single-crystal X-ray diffraction (SCXRD) to refine the structural model of iron(III) acetylacetonate. This work focused on accurately modeling the electron density and electrostatic potential by comparing the standard independent atom model (IAM) with a more sophisticated transferable aspherical atom model (TAAM). The results indicated that the TAAM provided a significantly better fit to the experimental data, especially in the low-resolution region of the 3D ED data, highlighting the importance of accurate scattering factor models for charge density studies. iucr.orgnih.gov Furthermore, neutron diffraction studies at various temperatures have shed light on the dynamic nature of the ligand environment in tris(acetylacetonate)iron(III). rsc.org

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. For tris(acetylacetonato)iron(III), or Fe(acac)3, this method has been crucial in establishing its molecular geometry and packing in the solid state.

Fe(acac)3 is an octahedral complex where the central iron(III) ion is coordinated to six oxygen atoms from three bidentate acetylacetonate (acac) ligands. wikipedia.org The coordination sphere of the Fe(III) atom is typically a slightly distorted octahedron. nih.goviucr.org Studies have revealed that Fe(acac)3 can exist in different crystalline forms, or polymorphs. One common polymorph crystallizes in the centrosymmetric orthorhombic space group Pbca. rsc.org Another study identified a new polymorph crystallizing in the monoclinic system, which was found to be a pseudo-merohedral twin. nih.gov A separate investigation of single crystals of Fe₂(bdp)₃ (where bdp²⁻ is 1,4-benzenedipyrazolate), synthesized from an Fe(acac)₃ precursor, revealed an orthorhombic space group Fddd. nih.gov

The Fe-O bond lengths are a key structural parameter. In one re-determination of the crystal structure, Fe-O bond lengths were found to be in the range of 1.977–2.003 Å at 293 K and 1.982–2.006 Å at 150 K. researchgate.net In a related mononuclear bis(acetylacetonato)iron(III) complex, the Fe-O bond lengths to the acac ligands were in the range of 1.9517(11) Å to 1.9762(11) Å. iucr.org

Table 1: Selected Crystallographic Data for Iron(III) Acetylacetonate Polymorphs

| Parameter | Polymorph 1 researchgate.net | Polymorph 2 nih.gov |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c (implied) |

| a (Å) | 15.4524(5) | 8.011(3) |

| b (Å) | 13.5876(4) | 13.092(5) |

| c (Å) | 16.5729(7) | 15.808(6) |

| **β (°) ** | 90 | 90.108(7) |

| Temperature (K) | 293 | 100 |

| Fe-O bond lengths (Å) | 1.977 - 2.003 | Not specified in abstract |

Powder X-ray Diffraction for Phase Identification and Nanocrystallinity

Powder X-ray diffraction (PXRD) is an essential tool for identifying the crystalline phases present in a bulk sample and for assessing the crystallinity and size of nanoparticles. In the context of materials synthesized from iron acetylacetonate precursors, PXRD is routinely used to confirm the identity and purity of the resulting products.

For instance, in the synthesis of iron oxide nanoparticles via the thermal decomposition of Fe(acac)3, PXRD analysis confirms the formation of the magnetite (Fe₃O₄) crystal structure. jim.org.cnnih.gov The sharp and intense reflections in the XRD patterns indicate the high crystallinity of the synthesized nanoparticles. chemrxiv.org By comparing the experimental diffraction pattern with standard patterns, specific iron oxide phases such as maghemite (γ-Fe₂O₃), hematite (α-Fe₂O₃), and magnetite (Fe₃O₄) can be identified. scientific.netresearchgate.net The technique is also used to confirm the phase purity of newly synthesized complexes by comparing the experimental powder pattern to a simulated pattern derived from single-crystal X-ray data. mdpi.comfigshare.com

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Surface Analysis

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure and surface chemistry of iron-containing materials.

XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the oxidation state and local coordination environment of the absorbing atom. XAS studies on Fe(acac)3 have been used to analyze its electronic structure. aip.org In-situ XAS measurements of Fe(acac)3 vapor have revealed molecular structure transformations at temperatures above 480 K, likely due to the loss of a ligand. aip.orgnih.gov XANES spectra of nanoparticles synthesized from Fe(acac)3 have confirmed that the as-synthesized particles are often composed of iron oxides. researchgate.netscielo.org.mx

XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. It has been employed to analyze the surface of iron oxide nanoparticles derived from Fe(acac)3, confirming the oxidation states of iron and providing information about surface composition. scirp.orgucl.ac.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Coordination Environment

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly well-suited for studying paramagnetic metal complexes like Fe(acac)3.

Fe(acac)3 contains an iron(III) center with a d⁵ electron configuration, which is typically in a high-spin state (S = 5/2), making it strongly paramagnetic. nih.govaip.org EPR spectroscopy is used to measure the spin exchange rate constants between organic radicals and Fe(acac)3. tandfonline.com The EPR spectrum of Fe(acac)3 in solution at room temperature is characterized by a very broad isotropic signal, which is typical for a high-spin d⁵ system due to fast relaxation. nih.gov The g-value and spectral width provide information about the electronic structure and the symmetry of the coordination environment around the iron center. nih.govuic.edu For instance, the EPR spectrum of [Fe(acac)₃] in a tetrahydrofuran (B95107) (THF) solution shows a g-value of 2.060 with a spectral width exceeding 5000 G, confirming its metal-centered S = 5/2 spin system. nih.gov

Electron Microscopy Techniques for Nanostructure Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and determining the elemental composition of nanomaterials derived from iron acetylacetonate.

Transmission Electron Microscopy (TEM) provides high-resolution images of nanomaterials, allowing for direct observation of their size, shape, and morphology. For nanoparticles synthesized using Fe(acac)3 as a precursor, TEM is used to characterize their structure. Studies have shown the formation of various morphologies, including equiaxial and uniform nanoparticles, hollow nanostructures, and nanocubes. jim.org.cnchemrxiv.orgscientific.net TEM analysis allows for the precise measurement of nanoparticle diameters and their size distribution. For example, syntheses have yielded nanoparticles with sizes such as 7 ± 1 nm, 15 ± 5 nm, and hollow particles of 10-20 nm in diameter. scientific.netscirp.org In some cases, nanoparticles synthesized from Fe(acac)3 precursors are observed to be spheroidal and tend to assemble into short chains. chalcogen.ro

Energy Dispersive Spectroscopy (EDS or EDX), often coupled with an electron microscope, is an analytical technique used for the elemental analysis of a sample. wikipedia.org It identifies the elements present in a sample and can be used to create elemental maps showing their distribution. When analyzing materials synthesized from iron acetylacetonate, EDS confirms the presence of iron, oxygen, and carbon, and can detect other elements if they are part of the final structure. scielo.org.mxpsu.edu This technique is crucial for confirming the elemental composition of synthesized nanoparticles and verifying the incorporation of the desired elements. chalcogen.roqdu.edu.cn EDS mapping can also reveal whether elements are distributed uniformly throughout the sample. researchgate.net

Electronic Structure, Bonding, and Magnetism of Iron Acetylacetonate

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate electronic structure and bonding characteristics of transition metal complexes like iron(III) acetylacetonate (B107027). nih.govacs.org DFT calculations provide a detailed picture of the molecular orbitals and their energies, which is fundamental to understanding the compound's properties. up.ac.za For the high-spin d⁵ configuration of Fe(III) in an octahedral environment, the five d-orbitals are split into the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). up.ac.za In Fe(acac)₃, which possesses D₃ symmetry, the t₂g orbitals further split into 'a' and 'e' components. up.ac.za Computational studies have shown that both facial (fac) and meridional (mer) isomers can exist, with very small differences in their calculated energies. mdpi.com DFT calculations, particularly with hybrid functionals, have demonstrated good agreement with experimental geometries, though they tend to slightly overestimate the Fe-O bond lengths in gas-phase calculations. up.ac.za

In paramagnetic molecules like high-spin iron(III) acetylacetonate, the distribution of unpaired electron spin density is not confined to the metal center but is delocalized onto the ligands. nih.gov DFT calculations can map this spin density distribution throughout the molecule. researchgate.net This delocalization is a direct consequence of the covalent interactions between the metal and the ligands. The spin density distribution has significant implications for various spectroscopic techniques. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of unpaired spin density at the ligand nuclei is a primary cause of the large paramagnetic shifts observed. nih.gov The distribution of spin can also be probed in catalytic reactions where Fe(acac)ₓ acts as a catalyst. For example, DFT calculations have shown that in certain catalytic cycles, a significant amount of spin can be delocalized onto a substrate, indicating a radical-mediated mechanism. nih.gov Similarly, understanding the spin density distribution is crucial for interpreting the results from techniques like Electron Paramagnetic Resonance (EPR). rsc.org

Ab Initio Computational Studies on Electronic Properties and Spectroscopic Signatures

Ab initio computational methods, including both DFT and wavefunction-based approaches, are powerful for predicting and interpreting the electronic properties and spectroscopic signatures of iron acetylacetonate. acs.org Time-dependent DFT (TDDFT) is widely used to calculate electronic absorption spectra (UV-Vis). mdpi.com Studies on Fe(acac)₃ show that TDDFT can reproduce the main features of the experimental spectrum, which typically consists of strong absorbance peaks in the UV region (200-300 nm) and weaker bands in the visible region (above 400 nm). mdpi.com These calculations help assign the observed bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) and d-d transitions. mdpi.com

Furthermore, computational studies have been crucial in correlating electronic structure with electrochemical behavior. mdpi.com DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the redox potentials of the complex. researchgate.net For Fe(acac)₃, the reversible Fe(III)/Fe(II) reduction is a key electrochemical feature. mdpi.com Spectroelectrochemical studies, combined with DFT calculations, reveal how the electronic structure and, consequently, the UV-Vis spectrum change upon reduction. mdpi.com

Spin State Energetics and Spin Crossover Behavior in Iron Acetylacetonate Complexes

Iron(III) complexes can exist in different spin states, typically a high-spin (HS, S=5/2) state and a low-spin (LS, S=1/2) state. The energy difference between these states is critical. ub.edu When this energy gap is small enough to be overcome by thermal energy, the phenomenon of spin crossover (SCO) can occur, where the molecule switches between the LS and HS states in response to external stimuli like temperature or pressure. ub.edu Fe(acac)₃ itself is a robustly high-spin complex, but the principles of spin-state energetics are central to the broader family of iron complexes.

Accurately computing the spin-state energetics is a significant challenge for theoretical chemistry. acs.orgrsc.org Various DFT functionals have been benchmarked for their ability to predict the energy gap (ΔEH-L) between the high-spin and low-spin states. dtu.dkresearchgate.net Studies have shown that the choice of functional is critical, with hybrid and double-hybrid functionals often providing more accurate results. ub.eduacs.org For instance, the B3LYP* functional (a variant of B3LYP with a modified percentage of Hartree-Fock exchange) has been shown to be particularly effective for predicting spin-state energy gaps in Fe(III) complexes. ub.eduresearchgate.net An energy difference in the range of -6 to 0 kcal/mol is often considered indicative of potential spin-crossover behavior. acs.org These computational investigations are vital for the rational design of new SCO materials with specific transition temperatures. ub.edu

Molecular Magnetism and Magnetic Anisotropy in Iron Acetylacetonate Systems

Iron acetylacetonate and its derivatives are important in the field of molecular magnetism, which explores the magnetic properties of individual molecules. acs.org The magnetic behavior of these complexes arises from the unpaired electrons in the d-orbitals of the iron ion. A key property in this context is magnetic anisotropy, which describes the directional dependence of a molecule's magnetic properties. rsc.org This anisotropy originates from the interaction of the electron's spin with its orbital angular momentum (spin-orbit coupling) and the influence of the ligand field. acs.orgrsc.org

In complexes with significant magnetic anisotropy, the magnetization has a preferred orientation, leading to an energy barrier for its reversal. Molecules exhibiting this property are known as single-molecule magnets (SMMs). rsc.orgmdpi.com While Fe(acac)₃ itself is not typically classified as an SMM, it serves as a precursor and a model system. For example, acetylacetonate ligands have been used in the synthesis of SMMs based on lanthanide ions like Dysprosium(III). mdpi.com For 3d transition metal ions, achieving large magnetic anisotropy often involves designing specific coordination geometries that lead to an unquenched orbital angular momentum. rsc.org Computational techniques are employed to calculate the zero-field splitting (ZFS) parameters (D and E), which quantify the magnetic anisotropy. rsc.org Techniques such as cantilever torque magnetometry can be used to experimentally determine the orientation of the magnetic anisotropy axes within the molecule. unifi.it

Exchange Coupling Interactions in Multi-nuclear Iron Acetylacetonate Architectures

When two or more iron ions are present in a single molecule, their magnetic moments can interact through a mechanism called magnetic exchange coupling. This interaction is mediated by the bridging ligands connecting the metal centers. The nature of this coupling can be either ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning them antiparallel). The strength and sign of the exchange coupling are highly dependent on the geometry of the bridging unit, such as the metal-ligand-metal bond angles and distances. rsc.orgacs.org

Iron acetylacetonate can be used to synthesize multi-nuclear complexes where acac ligands bridge between metal centers. For example, mixed-valent complexes containing both Fe(II) and Fe(III) have been synthesized, where acetylacetonate ligands on one iron atom form bridging interactions with a neighboring iron atom. rsc.org In these systems, the coordinatively unsaturated Lewis acidic Fe(II) centers interact with the oxygen atoms of the acac ligands chelating the Fe(III) centers. rsc.org Studying the magnetic properties of such dinuclear or polynuclear systems provides insight into the nature of the metal-metal coupling through the Fe-O-Fe bridging units. acs.orgacs.orgosti.gov

Reactivity, Reaction Mechanisms, and Transformation Pathways of Iron Acetylacetonate

Oxidation and Reduction Chemistry of Iron Acetylacetonate (B107027)

The redox chemistry of iron acetylacetonate, primarily involving the Fe(III)/Fe(II) couple, is fundamental to its diverse applications, particularly in catalysis. The electron transfer processes are complex and often coupled with subsequent chemical reactions.

Mechanistic Studies of Redox Pathways and Intermediates

Electrochemical techniques, such as cyclic voltammetry, have been instrumental in elucidating the redox behavior of iron acetylacetonate. In solvents like acetonitrile, the reduction of tris(acetylacetonato)iron(III) (Fe(acac)₃) to bis(acetylacetonato)iron(II) (Fe(acac)₂) is followed by ligand exchange reactions. researchgate.net The Fe(acac)₂ product can interact with unreacted Fe(acac)₃ to yield Fe²⁺ and regenerate Fe(acac)₃. researchgate.net Similarly, the oxidation of Fe(acac)₂ produces [Fe(acac)₂]⁺, which can also undergo ligand redistribution.

The electrochemical behavior of Fe(acac)₃ has been studied in various deep eutectic solvents (DESs). doi.orgresearchgate.netelectrochemsci.org In certain DESs, Fe(acac)₃ exhibits quasi-reversible or irreversible electrode reactions. researchgate.net The diffusion coefficients and heterogeneous rate constants for electron transfer have been determined in these media, highlighting the influence of the solvent environment on the redox kinetics. doi.orgelectrochemsci.org For instance, in ammonium-based DESs, the peak potential separation in cyclic voltammograms is close to the theoretical value for a one-electron transfer reaction, suggesting good electrochemical reversibility. doi.orgresearchgate.net

In the context of catalysis, single-electron-transfer (SET) processes initiated by iron salts can generate radical intermediates. rsc.org For example, in certain C-H activation reactions, an iron(II)/iron(III)/iron(I) catalytic cycle has been proposed, where C-H activation can occur via σ-bond metathesis or ligand-to-ligand hydrogen transfer. goettingen-research-online.de Computational studies have also explored the hydrogen atom transfer (HAT) pathway from a proposed [FeIIIH(acac)₂] intermediate to an alkene, generating an [FeII(acac)₂] species and a free radical. researchgate.net

Table 1: Electrochemical Data for Iron Acetylacetonate Redox Processes

| Redox Process | Solvent/Electrolyte | Potential (V vs. SCE) | Key Intermediates/Products |

| Fe(acac)₃ Reduction | Acetonitrile | -0.8 to +1.0 | Fe(acac)₂, Fe²⁺ |

| Fe(acac)₂ Oxidation | Acetonitrile | +0.4 to +1.0 | [Fe(acac)₂]⁺, Fe(acac)₃ |

| [Fe(acac)₃]⁺ Oxidation | Acetonitrile | +1.60 | [Fe(acac)₃]⁺ |

Note: Potentials are approximate and can vary with experimental conditions.

Role of Ligands in Redox Potential Modulation

The electronic properties of the ligands coordinated to the iron center play a crucial role in modulating the redox potential of the complex. The introduction of electron-donating or electron-withdrawing substituents on the acetylacetonate ligand can shift the Fe(III)/Fe(II) redox potential. researchgate.net This principle is fundamental in tuning the reactivity of the complex for specific catalytic applications.

Studies on a series of tris(β-diketonato)iron(III) chelates have shown a linear correlation between the formal reduction potential and the sum of the Taft inductive parameters of the ligand substituents. researchgate.net This demonstrates that the metal-based redox chemistry is strongly influenced by the electronic nature of the ligands. The oxidation potentials for various FeL₃ complexes (where L is a chelating ligand) are ligand-centered, and the negative shift in the oxidation potential is proportional to the metal-ligand covalent bond energy. dtic.mil

The coordination environment significantly impacts redox properties. For instance, the coordination of dppe (1,2-bis(diphenylphosphino)ethane) to Fe(acac)₃ results in new reversible redox events corresponding to the iron(I)/iron(II) and iron(II)/iron(III) couples. goettingen-research-online.de The ability of ligands to stabilize different oxidation states of iron is a key factor in designing efficient redox catalysts. thaiscience.info The introduction of redox-active ligands can provide electron reservoirs, enabling multi-electron redox processes that are typically less favorable for earth-abundant metals like iron. rsc.org For example, replacing pyridyl moieties with imine groups in certain iron complexes can maintain ligand-based redox activity while reducing the molecular weight. acs.org

Ligand Exchange and Substitution Reactions in Iron Acetylacetonate Complexes

Ligand exchange and substitution are fundamental reaction pathways for iron acetylacetonate complexes, influencing their catalytic activity and stability in solution. The lability of the acetylacetonate ligands allows for their replacement by other coordinating species, a key step in many catalytic cycles.

The kinetics of ligand exchange of Fe(acac)₃ have been investigated with other chelating ligands, such as 2-thenoyltrifluoroacetone (B1682245) (Htta). oup.com The rate of this exchange was found to be independent of the concentrations of the incoming and outgoing ligands in several organic solvents, suggesting that the rate-determining step is the rupture of an iron-acetylacetonate bond. oup.com The reaction proceeds via an intermediate where one acetylacetonate ligand is singly-bonded (unidentate). oup.com The rate of this process can be catalyzed by proton-donating species like water, alcohols, and acids. oup.com

Studies using ¹H NMR have shown that bis(acetylacetonato)iron(II) (Fe(acac)₂) readily participates in ligand exchange equilibria with various coordinating ligands (L) such as pyridine (B92270) and phosphines. acs.orgresearchgate.net These exchanges are typically fast on the NMR timescale, resulting in averaged signals for the ligand protons. acs.orgresearchgate.net However, with certain bidentate ligands like depe (1,2-bis(diethylphosphino)ethane), evidence for slow ligand exchange at low ligand-to-iron ratios suggests the formation of a cis-chelated mononuclear species. acs.orgresearchgate.net

The kinetics of the formation of the mono(acetylacetonato)iron(III) complex from the reaction of ferric ions with acetylacetone (B45752) in aqueous solution have also been studied. rsc.org The reaction proceeds through multiple pathways, including the reaction of the acetylacetonate anion with the ferric ion and the reaction of the neutral acetylacetone molecule with both ferric and hydroxo-ferric species. rsc.org

Photoreactivity and Photodegradation Mechanisms

The interaction of iron acetylacetonate with light can induce a range of chemical transformations, including electron transfer and the generation of reactive species. These photochemical processes are of interest for applications in photocatalysis and materials synthesis.

Photoinduced Electron Transfer Processes and Excited State Dynamics

Upon absorption of visible light, Fe(acac)₃ can be promoted to an excited state. acs.org Experimental and theoretical studies have investigated the nature and dynamics of these excited states. acs.orgnih.govresearchgate.net Excitation into the ligand-to-metal charge transfer (LMCT) band of Fe(acac)₃ leads to the population of lower-energy metal-centered excited states. acs.orgnih.gov Ultrafast spectroscopic techniques have revealed that the initially excited LMCT state rapidly converts to ligand field excited states within picoseconds. nih.gov For instance, upon excitation at 440 nm, Fe(acac)₃ is known to return to its ground state in approximately 60 picoseconds. acs.org

The excited state of Fe(acac)₃, denoted as *[Fe(acac)₃], possesses different redox properties compared to the ground state. The estimated redox potential of the relaxed ⁴LMCT state of *[Fe(acac)₃] allows for exergonic single electron transfer (SET) to suitable quenchers. acs.org This photoinduced electron transfer is a key step in various photocatalytic reactions. For example, in the presence of BrCCl₃, oxidative quenching of *[Fe(acac)₃] occurs, leading to the formation of a trichloromethyl radical and a bromide ion. acs.org The resulting [Fe(acac)₃]⁺ species is a powerful oxidant. acs.org

Generation of Reactive Radical Intermediates

The photolysis of Fe(acac)₃ can lead to the generation of reactive radical species. One proposed mechanism involves the extrusion of an acetylacetonate radical (acac•) from the excited complex. acs.org However, experimental evidence for this pathway is not always conclusive. acs.org

A more common pathway involves the photoinduced electron transfer from or to a substrate, leading to the formation of substrate-derived radicals. acs.org As mentioned earlier, the oxidative quenching of excited Fe(acac)₃ by BrCCl₃ generates the trichloromethyl radical. acs.org This radical can then initiate further reactions, such as hydrogen abstraction. acs.org In the context of photocatalytic degradation of pollutants, the photoexcited catalyst can lead to the formation of reactive oxygen species (ROS) like superoxide (B77818) radicals (O₂⁻•) and hydroxyl radicals (HO•), which are highly effective in degrading organic molecules. mdpi.comresearchgate.netresearchgate.net Trapping experiments have confirmed the generation of these radicals in photocatalytic systems employing iron acetylacetonate. mdpi.comresearchgate.net

The thermal decomposition of iron(III) acetylacetonate, Fe(acac)₃, is a widely utilized method for synthesizing various forms of iron oxide nanoparticles (IONPs). This process involves the breakdown of the organometallic precursor at elevated temperatures, leading to the formation of solid-state iron oxide materials and various gaseous byproducts. The kinetics and pathways of this decomposition are complex and highly sensitive to the reaction conditions, which in turn dictate the properties of the final product.

Thermogravimetric analysis (TGA) shows that the decomposition of solid Fe(acac)₃ typically begins around 180-200°C. rsc.orgresearchgate.net One study using TGA indicated a decomposition starting point of 186°C, with a significant weight loss of 76% occurring between 186°C and 680°C. researchgate.net The decomposition process is endothermic, as confirmed by a peak around 186°C in differential scanning calorimetry (DSC) curves. researchgate.net The initial step in the decomposition involves the loss of the acetylacetonate ligands (2,4-pentanedione). rsc.org The breakdown of these organic ligands at high temperatures can generate various byproducts, including carbon monoxide (CO), carbon dioxide (CO₂), water (H₂O), hydrogen gas (H₂), ketones, and other hydrocarbons. rsc.org

The reaction pathway can also involve the reduction of the iron center. During thermal decomposition, the Fe³⁺ in the precursor can be reduced to Fe²⁺ through a radical reaction with the acetylacetonate or other carboxylate ligands present in the mixture. rsc.org This reduction is a critical step in the formation of magnetite (Fe₃O₄), which contains both Fe²⁺ and Fe³⁺ ions. The presence of acetylacetonate ligands has been suggested to prevent the complete reduction of Fe(III) to Fe(II), which helps avoid the formation of the wüstite (FeO) phase, a common issue when using other precursors like Fe(III) alkylcarboxylates at high temperatures. acs.org

The final iron oxide phase depends heavily on the reaction atmosphere and temperature. For instance, decomposition in air at 361.49°C can lead to the formation of maghemite (γ-Fe₂O₃), which then transforms into the more stable hematite (B75146) (α-Fe₂O₃) at temperatures above 500°C. researchgate.net In other conditions, the decomposition can be tuned to produce magnetite (Fe₃O₄). worldscientific.com

In-situ Monitoring of Decomposition Processes

To understand the complex mechanisms of Fe(acac)₃ decomposition, researchers employ various in-situ monitoring techniques that allow for real-time observation of the chemical and physical transformations as they occur. These methods provide valuable insights that are often missed by post-synthesis characterization.

Thermogravimetric Analysis-Infrared (TGA-IR) Spectroscopy combines TGA, which measures mass changes with temperature, and IR spectroscopy, which identifies the chemical nature of evolved gases. Studies using TGA-IR have shown that the decomposition of Fe(acac)₃ starts around 200°C with the release of acetylacetonate ligands. rsc.org This technique allows for the simultaneous tracking of weight loss and the identification of gaseous byproducts like CO, CO₂, and hydrocarbons, confirming the breakdown pathway of the organic components. rsc.org

X-ray Absorption Spectroscopy (XAS) , particularly the X-ray Absorption Near Edge Structure (XANES) region, is a powerful tool for probing the local electronic and geometric structure of the iron atoms during the reaction. In-situ XAS studies on Fe(acac)₃ vapor have revealed a molecular structure transformation above 480 K (207°C). aip.org This change is attributed to the loss of one acetylacetone ligand, which leads to the reduction of the iron's oxidation state from 3+ towards 2+. aip.org This direct observation confirms that the decomposition begins with the cleavage of the Fe-O bond and the reduction of the metal center at temperatures where nanoparticle formation is initiated.

In-situ Magnetic Measurements combined with mass spectrometry (MS) have been used to correlate the decomposition of the precursor with the formation of magnetic nanoparticles. cdmf.org.br These studies show how the decomposition temperature of Fe(acac)₃ is influenced by the presence of other reagents like oleic acid and oleylamine (B85491). For example, the decomposition temperature of the solid Fe(acac)₃ complex is above 200°C, but this can be lowered or broadened when in solution with surfactants. cdmf.org.br

Refractive Index Sensing is another in-situ method used to monitor the growth of films from precursor decomposition during spray pyrolysis. By tracking changes in the refractive index in real-time, the thermal decomposition processes of individual precursors like Cu(acac)₂ and Cr(acac)₃ have been revealed, providing activation energies and insight into the narrow temperature window required for synthesis. nih.gov This approach can be applied to Fe(acac)₃ to monitor film growth and decomposition kinetics.

Factors Influencing Product Phase and Morphology Evolution

The final characteristics of the iron oxide nanoparticles synthesized from Fe(acac)₃, such as their crystalline phase, size, and shape, are not intrinsic to the precursor itself but are critically determined by a variety of experimental parameters.

Temperature and Reaction Time: These are fundamental parameters that control the nucleation and growth of nanoparticles. Higher reaction temperatures and longer reaction times generally lead to larger particles and can induce phase transformations. worldscientific.comrsc.org For example, in one study, increasing the reaction temperature from 220°C to 300°C caused a phase transformation from wüstite (FeO) to magnetite (Fe₃O₄). worldscientific.com The reaction time also influences particle size; longer times allow for more growth, resulting in larger nanoparticles. rsc.orgacs.org

Surfactants and Ligands: The choice and concentration of surfactants are among the most influential factors in controlling nanoparticle morphology. Surfactants like oleic acid (OA) and oleylamine (OAm) not only prevent particle aggregation but also direct their growth. nih.gov It has been shown that ligands can either delay (e.g., carboxylic acids) or accelerate (e.g., amines) the decomposition of the iron precursor, which in turn affects the nucleation process. nih.gov The ratio of precursor to surfactant is crucial; varying the oleylamine concentration during the thermal decomposition of Fe(acac)₃ has been shown to affect the morphology of the resulting iron oxide nanoparticles. scientific.net The combination and ratio of surfactants can lead to different shapes, from spheres to cubes or even more complex structures like nanoflowers. rsc.orguab.cat

Solvents: The solvent plays a critical role in the synthesis process. High-boiling-point solvents like 1-octadecene (B91540) or dioctyl ether are commonly used to achieve the high temperatures necessary for precursor decomposition and nanoparticle crystallization. rsc.orgbeilstein-journals.org The choice of solvent can also affect particle dispersion and morphology. For instance, using water as a solvent during femtosecond laser irradiation of an Fe(acac)₃ solution resulted in single-nanometer-sized, well-dispersed nanoparticles, whereas using n-hexane led to larger, agglomerated particles. oup.com

Heating Rate: The rate at which the reaction mixture is heated to the final temperature can influence the morphology of the nanoparticles. rsc.org A slow heating rate might favor the formation of non-spherical shapes, whereas a rapid heating rate can lead to a burst of nucleation events, potentially resulting in smaller, more uniform particles.

Precursor and Reagent Concentration: The concentration of Fe(acac)₃ and other reagents can impact the final particle size and shape. worldscientific.comrsc.org An increase in the concentration of oleic acid, for example, has been observed to decrease the size of the resulting IONPs, likely by controlling nanoparticle growth and preventing Ostwald ripening. worldscientific.com The ratio of iron precursor to gold seeds in seeded-growth synthesis also significantly influences the size of the iron oxide domain in Au-Fe₃O₄ heterostructures. uab.cat

The table below summarizes the influence of various synthetic parameters on the final product characteristics when using iron acetylacetonate as a precursor.

| Parameter | Variation | Effect on Product (Phase, Size, Morphology) | References |

| Temperature | Increasing from 220°C to 300°C | Phase transformation from wüstite (FeO) to magnetite (Fe₃O₄); increased particle size. | worldscientific.com |

| Reaction Time | Increasing reaction time | Leads to larger nanoparticles. | rsc.orgacs.org |

| Surfactants | Varying oleylamine concentration | Affects the morphology of the iron oxide nanoparticles. | scientific.net |

| Increasing oleic acid concentration | Decreases the size of the nanoparticles. | worldscientific.com | |

| Using oleic acid and oleylamine | Can produce faceted, uniform nanoparticles. | cdmf.org.br | |

| Solvent | Water vs. n-hexane (laser synthesis) | Water produces smaller, dispersed nanoparticles; n-hexane leads to larger, agglomerated particles. | oup.com |

| Precursor Ratio | Reducing [Fe]:[Au] ratio (seeded growth) | Leads to a reduction in the mean size of the iron oxide phase. | uab.cat |

Catalytic Applications of Iron Acetylacetonate in Advanced Synthetic Chemistry

Homogeneous Catalysis Mediated by Iron Acetylacetonate (B107027)

Iron acetylacetonate serves as a precatalyst in a wide array of homogeneous catalytic reactions, although the exact nature of the active iron species is often not fully identified. wikipedia.org Its efficacy spans C-H functionalization, cross-coupling, cycloisomerization, and polymerization reactions, demonstrating its broad utility in modern organic synthesis.

C-H Functionalization Reactions

The direct functionalization of otherwise inert C-H bonds is a primary goal in synthetic chemistry, offering a more atom- and step-economical approach to molecule construction. rsc.orgrsc.org Iron acetylacetonate has proven to be a potent catalyst in this domain, particularly through mechanisms involving hydrogen atom transfer (HAT).

Iron-catalyzed C-H functionalization often proceeds via a hydrogen atom transfer (HAT) mechanism. thieme-connect.comthieme-connect.com In these reactions, an iron hydride species, typically generated in situ from an iron precatalyst like iron(III) acetylacetonate [Fe(acac)3] and a reducing agent such as a silane, abstracts a hydrogen atom from a substrate. thieme-connect.commdpi.com This process generates a carbon-centered radical, which can then participate in various bond-forming reactions. mdpi.com This strategy is particularly effective for the functionalization of non-activated olefins. thieme-connect.comthieme-connect.com

The selectivity of these HAT reactions is a key feature. For instance, in the hydrofunctionalization of alkenes, the HAT process typically occurs with excellent Markovnikov selectivity, leading to the more stable carbon-centered radical. mdpi.com The reaction conditions, including the choice of ligand and solvent, can influence the selectivity of the subsequent C-C or C-heteroatom bond formation.

Computational and mechanistic studies have begun to unravel the complexities of these systems. For example, in the intermolecular cross-coupling of alkenes, it has been shown that both iron(II) and iron(III) species are present during the catalytic cycle. nih.gov The formation of an iron(II) species, Fe(acac)2, has been identified, and it is believed to be a key player in the catalytic process. nih.gov The mechanism can be influenced by the "persistent radical effect," where the reversible trapping of a transient alkyl radical by an iron(II) complex to form an iron(III)-alkyl species can control the reaction's selectivity and prevent undesired side reactions like polymerization. nih.gov

The HAT process is not limited to reductive couplings. Oxidative functionalizations are also known, where Fe(acac)3 in combination with an oxidizing agent can functionalize positions like benzylic and allylic C-H bonds. thieme-connect.com

A significant challenge in synthesis is the selective functionalization of C(sp3)–H bonds at positions remote from existing functional groups. rsc.orgrsc.org Iron-catalyzed HAT provides a powerful solution to this problem through a radical relay mechanism. rsc.orgrsc.org This strategy often involves a 1,n-HAT process (typically 1,5- or 1,6-HAT), where a radical generated at one position in a molecule abstracts a hydrogen atom from a remote carbon, leading to site-selective functionalization. rsc.orgrsc.org

This approach has been successfully applied to the difunctionalization of alkenes. In one example, an iron catalyst initiates the formation of a carbon-centered radical on an alkene, which then undergoes a 1,5-HAT to generate a radical at a remote, unactivated C(sp3)–H bond. rsc.orgresearchgate.net This remote radical can then be trapped by another reagent, leading to a highly regioselective difunctionalization. rsc.orgresearchgate.net Studies have shown that iron can play a dual role, acting as both a radical initiator and a terminator in these sequences. rsc.orgresearchgate.net

The following table summarizes a study on the iron-catalyzed remote azidotrifluoromethylation of an alkene, highlighting the excellent regioselectivity achieved.

| Substrate | Product | Yield (%) | Regioselectivity |

| Diethyl 2-allyl-2-isobutylmalonate | Remotely functionalized product | 75 | >20:1 |

| Data sourced from a study on iron-catalyzed remote C(sp3)-H functionalization. rsc.org |

This strategy offers a significant advantage over traditional methods, which often require pre-functionalized substrates or directing groups to achieve remote functionalization. rsc.org

While HAT offers a way to achieve regioselectivity based on intrinsic bond strengths and radical stability, another powerful strategy for controlling the site of C-H functionalization is the use of directing groups. nih.govnih.gov These groups coordinate to the metal catalyst, bringing it into close proximity with a specific C-H bond, typically in the ortho position of an aromatic ring, and enabling its selective activation. nih.govnih.gov

Iron acetylacetonate has been effectively used in combination with various directing groups for C-H alkylation and arylation. For instance, aromatic amides equipped with an 8-aminoquinoline (B160924) (AQ) directing group can undergo ortho-alkylation with alkyl bromides using Fe(acac)3 as a catalyst and a phosphine (B1218219) ligand. rsc.org Similarly, triazole-based directing groups have been shown to be effective for iron-catalyzed C-H functionalization, offering the advantage of milder removal conditions compared to other directing groups. nih.gov

The reaction of an aromatic amide with an alkyl bromide catalyzed by Fe(acac)3 showcases this approach, leading to the ortho-alkylated product in high yield. nih.govrsc.org The choice of ligand and reaction conditions is crucial for achieving high regioselectivity and yield.

The table below presents findings from an iron-catalyzed C(sp2)-H alkylation using a triazole-assisting directing group.

| Aromatic Amide Substrate | Alkyl Bromide | Product Yield (%) |

| N-(pyridin-2-yl)benzamide derivative | 1-bromobutane | 85 |

| N-(pyridin-2-yl)benzamide derivative | 1-bromohexane | 82 |

| Data from a study on triazole-assisted iron-catalyzed C-H functionalization. nih.gov |

This directed approach has expanded the scope of iron catalysis to include the formation of C(sp2)-C(sp3) bonds, which has been historically more challenging than C(sp2)-C(sp2) bond formation. nih.gov

Cross-Coupling and Cycloisomerization Reactions

Iron acetylacetonate is a well-established precatalyst for a variety of cross-coupling reactions, providing a cost-effective alternative to palladium and other precious metal catalysts. nih.govchemistryviews.org These reactions typically involve the coupling of organometallic reagents, such as Grignard reagents, with organic halides. nih.govacs.org

Fe(acac)3 has been shown to efficiently catalyze the cross-coupling of aryl Grignard reagents with alkyl halides, including those with β-hydrogens, which can be problematic with other catalysts. acs.org The choice of solvent is critical in these reactions to avoid side reactions. acs.org Iron catalysts also enable the coupling of aryl Grignard reagents with alkenyl and heteroaryl halides. thieme-connect.com Research has also demonstrated the use of Fe(acac)2 for the stereoselective cross-coupling of alkyllithium compounds with alkenyl iodides. chemistryviews.org

The following table provides examples of iron-catalyzed cross-coupling reactions.

| Coupling Partner 1 | Coupling Partner 2 | Iron Catalyst | Product Type |

| Aryl Grignard Reagent | Alkyl Bromide | Fe(acac)3 | Aryl-Alkyl |

| Alkenyl Halide | Aryl Grignard Reagent | Fe(acac)3 | Aryl-Alkenyl |

| Alkyllithium | Alkenyl Iodide | Fe(acac)2 | Alkyl-Alkenyl |

| This table summarizes various iron-catalyzed cross-coupling reactions. chemistryviews.orgacs.orgthieme-connect.com |